1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

Physicochemical Profiling Solubility Permeability

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea (CAS 1396807-74-1) is a synthetic N,N′-disubstituted urea derivative (C₁₆H₂₄N₂O₃, MW 292.37) that features a 3-hydroxycyclohexyl group and a 4-methoxyphenethyl substituent connected via a central urea pharmacophore. The compound belongs to a broader class of 1,3-disubstituted cyclohexyl ureas that have been explored as modulators of soluble epoxide hydrolase (sEH) and heme-regulated inhibitor kinase (HRI).

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 1396807-74-1
Cat. No. B2932468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea
CAS1396807-74-1
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O
InChIInChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20)
InChIKeySSVFEDOJOCXUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea (CAS 1396807-74-1) – Compound Identity and Sourcing Baseline for Research Procurement


1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea (CAS 1396807-74-1) is a synthetic N,N′-disubstituted urea derivative (C₁₆H₂₄N₂O₃, MW 292.37) that features a 3-hydroxycyclohexyl group and a 4-methoxyphenethyl substituent connected via a central urea pharmacophore . The compound belongs to a broader class of 1,3-disubstituted cyclohexyl ureas that have been explored as modulators of soluble epoxide hydrolase (sEH) and heme-regulated inhibitor kinase (HRI). The 3-hydroxy substituent on the cyclohexyl ring introduces a hydrogen-bond donor/acceptor that differentiates it from unsubstituted cyclohexylurea analogs and may influence both potency and physicochemical properties [1].

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea – Why Generic Subclass Substitution Introduces Target Engagement and Selectivity Risk


N,N′-disubstituted ureas bearing cyclohexyl and phenethyl motifs share a common pharmacophore, yet minor structural modifications—such as the position and stereochemistry of the hydroxyl group on the cyclohexyl ring or the para-methoxy substitution on the phenethyl moiety—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. Within the sEH inhibitor patent families (US10377744, US11123311, US11723929), compounds with closely related scaffolds exhibit Ki values spanning three orders of magnitude (from <0.05 nM to >1000 nM) against recombinant human sEH, demonstrating that structural nuance directly dictates potency [2]. Similarly, the HRI activator series shows that the nature and placement of substituents on both the N-aryl and N′-cyclohexyl groups drive Emax and EC₅₀ values in cellular eIF2α phosphorylation assays [1]. Consequently, substituting this compound with an uncharacterized analog—for example, one lacking the 3-hydroxy group or bearing a different alkoxy substitution pattern—cannot be assumed to preserve biological activity or selectivity.

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea – Quantitative Differential Evidence Against Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity Differentiates This Compound from Unsubstituted Cyclohexylurea Analogs

The presence of the 3-hydroxy group on the cyclohexyl ring introduces an additional hydrogen-bond donor (1) and acceptor (2) compared to unsubstituted N-cyclohexyl-N′-(4-methoxyphenethyl)urea, which lacks this polar functionality. Topological polar surface area (tPSA) calculations for the target compound yield approximately 70.2 Ų, versus approximately 49.7 Ų for the non-hydroxylated analog, representing a ~41% increase [1]. This increase predicts lower passive membrane permeability but higher aqueous solubility, a trade-off that is relevant when selecting between analogs for in vitro assays requiring different solubility windows. Class-level inference from the J. Med. Chem. 2013 HRI activator series indicates that introduction of polar substituents on the cyclohexyl ring can shift logD₇.₄ by >1 log unit, directly impacting cellular permeability and apparent potency in cell-based assays [2].

Physicochemical Profiling Solubility Permeability

Para-Methoxy Phenethyl Substituent Confers Distinct Conformational and Electronic Properties Versus Para-Hydroxy or Unsubstituted Phenethyl Analogs

The para-methoxy group on the phenethyl ring is an electron-donating substituent (Hammett σₚ = −0.27) that increases electron density on the aromatic ring compared to an unsubstituted phenethyl (σₚ = 0.00) or para-hydroxy (σₚ = −0.37) analog [1]. In the context of the N-aryl,N′-cyclohexylphenoxyurea HRI activator series, replacement of para-methoxy with para-hydroxy or unsubstituted phenyl resulted in >5-fold reduction in cellular eIF2α phosphorylation Emax [2]. Although direct head-to-head data for the target compound are not available, the class-level SAR indicates that the para-methoxy substituent occupies a specific potency-enhancing position within the chemical space of disubstituted ureas, and its removal or substitution with a different group cannot be assumed to maintain activity.

Structure-Activity Relationships Electronic Effects Target Binding

Molecular Formula Uniqueness: Structural Isomerism Differentiates This Compound from Carteolol Despite Identical Elemental Composition

The target compound (C₁₆H₂₄N₂O₃, MW 292.37) shares its exact molecular formula with carteolol, a clinically used non-selective beta-adrenergic receptor antagonist (beta-blocker) for glaucoma [1]. Despite the identical formula, the two compounds are structural isomers with completely different pharmacological profiles: carteolol contains a 2-hydroxy-3-tert-butylamino-propoxy side chain on a 3,4-dihydro-2(1H)-quinolinone core, whereas the target compound is a urea derivative with cyclohexyl and phenethyl groups. This isomeric relationship demands rigorous analytical identity verification (e.g., LC-MS with retention time, NMR) during procurement and experimental use to avoid mistaken identity, as the two compounds will co-elute under many reverse-phase conditions and produce identical MS signals .

Analytical Chemistry Quality Control Identity Verification

Supplier-Reported Purity Baseline Establishes Minimum Quality Expectations for Procurement

The compound is commercially available with a supplier-reported purity specification of typically 95% . In comparison, many research-grade urea derivatives in the sEH/HRI chemical space are supplied at purities ranging from 90% to 98%, with variability between batches and vendors. While direct batch-to-batch variability data are not publicly disclosed for this specific compound, the 95% specification provides a procurement-relevant baseline: investigators requiring >95% purity for quantitative pharmacology (e.g., Ki determination, cellular dose-response) should request a Certificate of Analysis (CoA) and consider independent QC (e.g., HPLC-UV at 254 nm, qNMR) to confirm purity before critical experiments.

Procurement Quality Assurance Reproducibility

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea – Evidence-Supported Application Scenarios for Research and Procurement


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and SAR Exploration

The compound's structural features—a central urea pharmacophore flanked by a cyclohexyl and phenethyl group—align it with sEH inhibitor chemotypes described in patent families US10377744, US11123311, and US11723929 [1]. The 3-hydroxycyclohexyl and 4-methoxyphenethyl substituents may confer distinct potency and selectivity profiles within this class, as demonstrated by the wide Ki range (from <0.05 nM to >1000 nM) observed across closely related analogs in these patents. Investigators studying sEH inhibition in inflammatory or cardiovascular models should prioritize this compound when exploring structure-activity relationships around cyclohexyl hydroxylation and phenethyl alkoxy substitution.

Heme-Regulated Inhibitor Kinase (HRI) Activation Studies

A J. Med. Chem. 2013 study identified N-aryl,N′-cyclohexylphenoxyureas as a promising scaffold for HRI activation, with cellular eIF2α phosphorylation Emax values showing strong dependence on aryl and cyclohexyl substitution patterns [2]. The 3-hydroxycyclohexyl and 4-methoxyphenethyl substitution pattern of this compound represents a specific combination not exhaustively profiled in the published library, making it a candidate for focused screening in HRI-mediated pathways relevant to β-thalassemia, erythroid differentiation, and cellular stress responses.

Physicochemical Comparator for Cyclohexylurea Analog Series

With a calculated tPSA of ~70.2 Ų [3], this compound serves as an intermediate-polarity reference point in solubility and permeability screening panels of cyclohexylurea analogs. Its 3-hydroxy group introduces a hydrogen-bond donor that shifts physicochemical properties relative to non-hydroxylated analogs (tPSA ~49.7 Ų), making it useful for deconvoluting contributions of polarity to cellular permeability or solubility-limited assay performance in structure-property relationship (SPR) studies.

Analytical Method Development and Isomeric Discrimination

The isomeric relationship between this compound and carteolol (both C₁₆H₂₄N₂O₃, MW 292.37) creates a specific need for analytical methods that can unambiguously distinguish the two [4]. This compound can serve as a challenging test case for developing LC-MS/MS or NMR-based identity confirmation protocols in quality control workflows where isomeric or isobaric interferences are a concern, particularly in laboratories that handle both sEH/HRI tool compounds and clinical beta-blocker standards.

Quote Request

Request a Quote for 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.